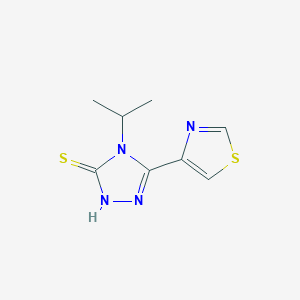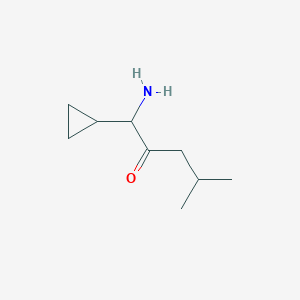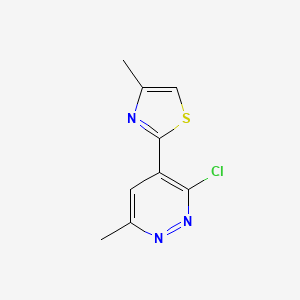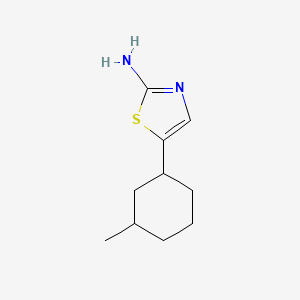
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,3,3-trifluoropropyne typically involves the reaction of 2-chlorophenylacetylene with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of 1-(2-Chlorophenyl)-3,3,3-trifluoropropyne follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3,3,3-trifluoropropyne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-3,3,3-trifluoropropyne: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)-3,3,3-trifluoropropyne: Contains a fluorine atom in place of chlorine.
1-(2-Iodophenyl)-3,3,3-trifluoropropyne: Iodine atom replaces chlorine.
Uniqueness
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, and iodine analogs
Properties
Molecular Formula |
C9H4ClF3 |
|---|---|
Molecular Weight |
204.57 g/mol |
IUPAC Name |
1-chloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H |
InChI Key |
SZRWFAVYBQSQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)



![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)





